molecular formula C10H6ClF3N2O B1530983 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 730976-60-0

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B1530983
CAS No.: 730976-60-0
M. Wt: 262.61 g/mol
InChI Key: IFSZOKPUYPFKLT-UHFFFAOYSA-N
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Description

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chloromethyl and trifluoromethyl groups in the molecule enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through various synthetic routes One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound typically involves the use of activated carbon fiber-supported palladium catalysts. This method allows for efficient carbonylative synthesis, where trifluoroacetimidoyl chlorides and amines react under controlled conditions to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The quinazolinone core can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted quinazolinones with different functional groups.

Scientific Research Applications

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core and trifluoromethyl group.

    2-(chloromethyl)quinazolin-4(3H)-one: Lacks the trifluoromethyl group but shares the quinazolinone core and chloromethyl group.

Uniqueness

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloromethyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSZOKPUYPFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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